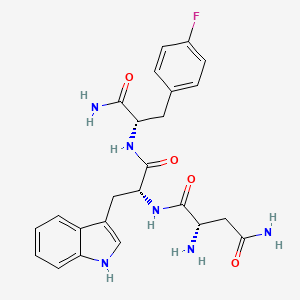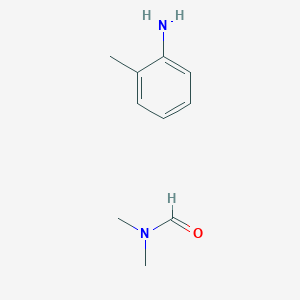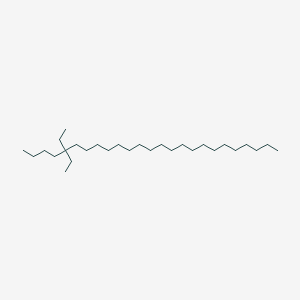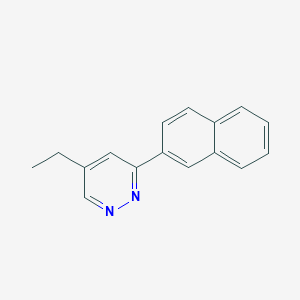
5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione typically involves the nitration of pyrimidine derivatives followed by hydroxyamination. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with nitrous acid to introduce the nitroso group at the 6-position. Subsequent hydroxyamination at the 5-position can be achieved using hydroxylamine under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the nitroso group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitroso and hydroxyamino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which have applications in pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine: The compound and its derivatives are investigated for their potential anti-inflammatory and anticancer properties .
Industry: In the materials science industry, the compound is explored for its potential use in the development of novel materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyamino and nitroso groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the nitroso and hydroxyamino groups.
5-Nitroso-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar but lacks the hydroxyamino group.
6-Hydroxyamino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar but lacks the nitroso group.
Uniqueness: The presence of both hydroxyamino and nitroso groups in 5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione makes it unique compared to other pyrimidine derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
672952-17-9 |
|---|---|
Molekularformel |
C4H4N4O4 |
Molekulargewicht |
172.10 g/mol |
IUPAC-Name |
5-(hydroxyamino)-6-nitroso-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N4O4/c9-3-1(7-11)2(8-12)5-4(10)6-3/h7,11H,(H2,5,6,9,10) |
InChI-Schlüssel |
RKBGRJIIHYSYAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=O)NC1=O)N=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)




![6-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12525110.png)
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)

![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzenesulfonic acid](/img/structure/B12525120.png)

![Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-](/img/structure/B12525127.png)
![3-{[(2S)-Azetidin-2-yl]methoxy}-5-(6-fluorohex-1-yn-1-yl)pyridine](/img/structure/B12525130.png)
